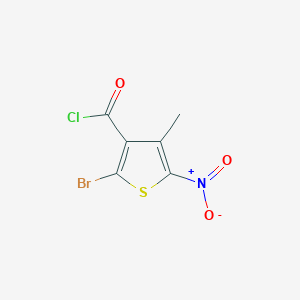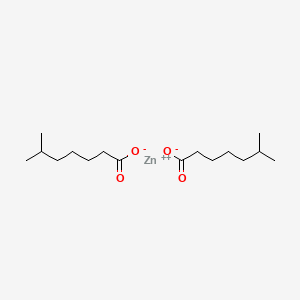![molecular formula C42H58N2O8Si2 B13406660 TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” is a complex molecule that incorporates tert-butyldimethylsilyl (TBDMS) groups, dimethyltryptamine (DMT), and uracil
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves multiple steps, including the protection of hydroxyl groups with TBDMS, the incorporation of DMT, and the attachment of uracil. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride (TBDMS.Cl) as a silylating reagent, which is known for its versatility in protecting amines, amides, and alcohols . The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis platforms that can handle multiple reaction steps with high precision. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” can undergo various chemical reactions, including:
Oxidation: The TBDMS groups can be selectively cleaved using oxidizing agents like Oxone in aqueous methanol.
Reduction: The uracil moiety can participate in reduction reactions under specific conditions.
Substitution: The DMT and ribofuranosyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol is used for the selective cleavage of TBDMS ethers.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of uracil derivatives.
Substitution: Nucleophilic reagents like sodium azide can be used for substitution reactions involving the DMT moiety.
Major Products Formed
The major products formed from these reactions include deprotected alcohols, reduced uracil derivatives, and substituted DMT derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Studied for its potential role in biochemical pathways involving uracil and DMT.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” involves the interaction of its various functional groups with molecular targets. The TBDMS groups protect hydroxyl groups from unwanted reactions, while the DMT moiety can interact with serotonin receptors in the brain, leading to psychoactive effects . The uracil component can participate in nucleic acid interactions and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl (TMS) derivatives: Similar to TBDMS, TMS is used as a protecting group for alcohols and amines.
Dimethyltryptamine (DMT): A naturally occurring compound with psychoactive properties.
Uracil derivatives: Commonly found in nucleic acids and involved in various biochemical processes.
Uniqueness
The uniqueness of “TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl” lies in its combination of protecting groups, psychoactive moieties, and nucleic acid components, making it a versatile compound for research in multiple scientific disciplines.
Eigenschaften
Molekularformel |
C42H58N2O8Si2 |
|---|---|
Molekulargewicht |
775.1 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C42H58N2O8Si2/c1-40(2,3)53(9,10)51-36-34(50-38(44-27-26-35(45)43-39(44)46)37(36)52-54(11,12)41(4,5)6)28-49-42(29-16-14-13-15-17-29,30-18-22-32(47-7)23-19-30)31-20-24-33(48-8)25-21-31/h13-27,34,36-38H,28H2,1-12H3,(H,43,45,46)/t34-,36-,37-,38-/m1/s1 |
InChI-Schlüssel |
HBLOFQAJPFGIEN-DOVDTPAYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)






![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
